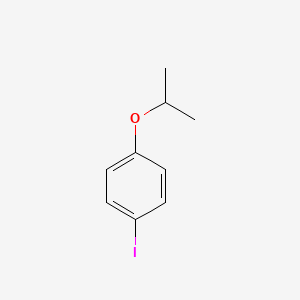

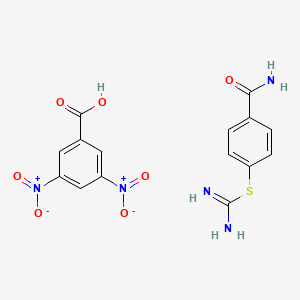

![molecular formula C9H12N2O5 B2369502 3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid CAS No. 1466827-81-5](/img/structure/B2369502.png)

3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid” is a chemical compound with the molecular formula C9H12N2O5 and a molecular weight of 228.204. It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The InChI code for “3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid” is 1S/C9H12N2O5/c12-6(3-4-8(14)15)10-5-1-2-7(13)11-9(5)16/h5H,1-4H2,(H,10,12)(H,14,15)(H,11,13,16) . This code provides a detailed representation of the molecule’s structure.

Physical And Chemical Properties Analysis

“3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid” is a powder at room temperature . .

Scientific Research Applications

Raw Material for Synthesis

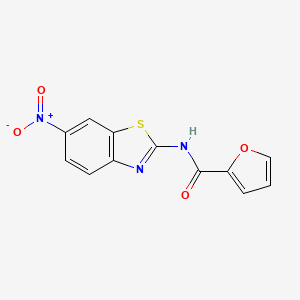

This compound serves as a raw material for the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives . These derivatives are synthesized through several step reactions of substitution, click reaction, and addition reaction .

Inhibitor Development

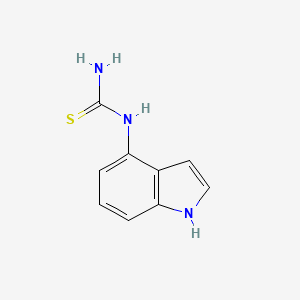

The compound plays a crucial role in the development of inhibitors. Some of the synthesized compounds are capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) activities in in vitro experiments . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases .

Cancer Research

The compound is used in cancer research, particularly in the development of treatments for various malignant tumors and immune diseases . It enhances the immune response mediated by T cells and NK cells, inhibits the production of monocyte proinflammatory cytokines, and induces apoptosis of cancer cells .

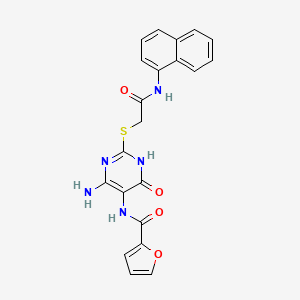

Development of Protease Degradation Drugs

The molecular structure of the compound is usually used as the ligand for E3 ligase in PROTAC (PROteolysis TArgeting Chimeras) production . It plays an important role in the development of protease degradation drugs .

Protein Degrader Library Development

This compound is a functionalized von-Hippel-Lindau (VHL) ligand with a terminal hydroxyl group . It allows rapid conjugation with many linkers containing active leaving groups and serves as a basic building block for the development of a protein degrader library .

Targeted Protein Degradation

The compound is used in targeted protein degradation technology (PROTAC), which can degrade the target protein through the protein degradation pathway in vivo . This method not only improves the efficacy of the drug but also reduces the damage to the normal tissues of the human body .

Safety and Hazards

Mechanism of Action

Mode of Action

The mode of action of 3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid . .

properties

IUPAC Name |

4-[(2,6-dioxopiperidin-3-yl)amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-6(3-4-8(14)15)10-5-1-2-7(13)11-9(5)16/h5H,1-4H2,(H,10,12)(H,14,15)(H,11,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTWPBONCVUKAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(o-tolyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2369420.png)

![2-Chloro-N-(2,6-dimethylpyridin-3-yl)-N-[(2,6-dimethylpyridin-4-yl)methyl]acetamide](/img/structure/B2369421.png)

![4-(dipropylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2369433.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2369436.png)

![4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2369441.png)